

An In-depth Technical Guide to 4-Bromo-8-methylquinoline

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Compound of Interest

Compound Name: 4-Bromo-8-methylquinoline

Cat. No.: B1519169

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Abstract

This technical guide provides a comprehensive overview of **4-Bromo-8-methylquinoline**, a key heterocyclic building block in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic protocols, and its significant role as a versatile intermediate for creating complex molecular architectures. The guide emphasizes the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and its application in the development of novel therapeutic agents. Detailed experimental procedures, safety protocols, and spectroscopic data are presented to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Core Compound Identification and Properties

4-Bromo-8-methylquinoline is a halogenated quinoline derivative recognized for its utility as a foundational scaffold in organic synthesis. The strategic placement of a bromine atom at the 4-position of the quinoline ring system imparts significant reactivity, making it an invaluable precursor for introducing diverse functional groups.

CAS Number: 36075-68-0[1][2][3]

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Molecular Structure:

Physicochemical & Computational Data

The key properties of **4-Bromo-8-methylquinoline** are summarized in the table below. This data is essential for planning reactions, determining appropriate solvents, and predicting the compound's behavior in various chemical environments.

Property	Value	Reference(s)
CAS Number	36075-68-0	[1][2][3]
Molecular Formula	C ₁₀ H ₈ BrN	[1][2][4]
Molecular Weight	222.08 g/mol	[1][2]
Appearance	Off-white to light yellow solid	
Purity	≥97-99% (Typical)	[1][4]
Melting Point	Data not readily available in surveyed literature.	
Topological Polar Surface Area (TPSA)	12.89 Å ²	[1]
logP (Predicted)	3.30572	[1]
SMILES	<chem>CC1=C2C(=CC=C1)C(=CC=N2)Br</chem>	[1]

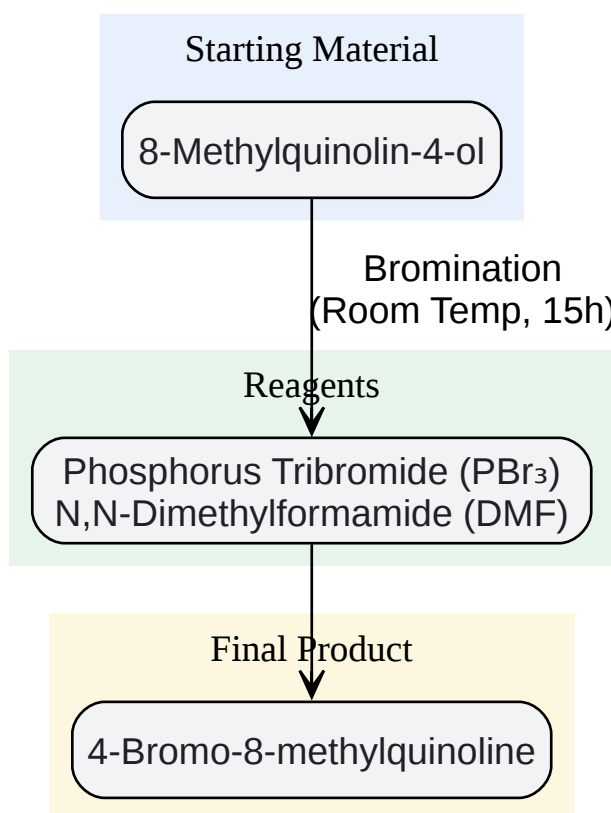
Synthesis of 4-Bromo-8-methylquinoline

The most direct and commonly cited synthesis of **4-Bromo-8-methylquinoline** involves the bromination of the corresponding quinolinol precursor. This transformation is a cornerstone reaction for accessing 4-haloquinolines from readily available hydroxyquinolines.

Synthetic Pathway: From Hydroxyquinoline to Bromoquinoline

The conversion of 8-methylquinolin-4-ol to **4-Bromo-8-methylquinoline** is typically achieved using a potent brominating agent such as phosphorus tribromide (PBr_3) or phosphorus oxybromide (POBr_3) in a suitable solvent.

- **Causality of Reagent Choice:** Phosphorus-based brominating agents are highly effective for this transformation. The mechanism involves the activation of the hydroxyl group by phosphorus, converting it into an excellent leaving group. The bromide ion then acts as a nucleophile, displacing the activated hydroxyl group to yield the desired 4-bromo product. N,N-Dimethylformamide (DMF) is often used as a solvent due to its high boiling point and ability to dissolve the reactants.



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Caption: Synthetic workflow for **4-Bromo-8-methylquinoline**.

Chemical Reactivity and Synthetic Utility

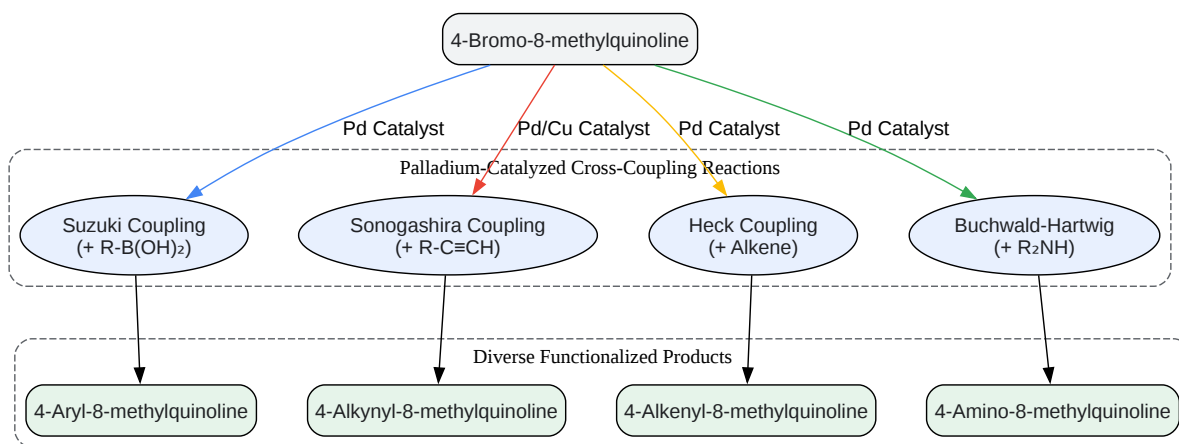
The true value of **4-Bromo-8-methylquinoline** in drug discovery and materials science lies in the reactivity of its carbon-bromine bond. The bromine atom at the 4-position is an excellent leaving group, making the compound a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions.^[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental tools in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.^[5] **4-Bromo-8-methylquinoline** is an ideal substrate for several of these key transformations.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for synthesizing biaryl compounds.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylated quinolines.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminoquinoline derivatives.

The ability to selectively functionalize the 4-position allows chemists to rapidly generate diverse libraries of quinoline derivatives from a single, common intermediate.



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Caption: Versatility of **4-Bromo-8-methylquinoline** in synthesis.

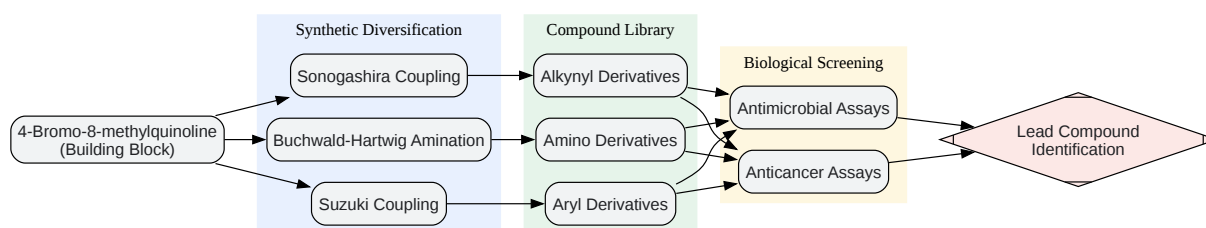
Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] Quinoline derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[5][6][7]

4-Bromo-8-methylquinoline serves as a critical starting material for the synthesis of novel bioactive molecules.[4] By employing the cross-coupling reactions described previously, researchers can systematically modify the quinoline core to optimize its interaction with biological targets, such as protein kinases or enzymes involved in DNA replication.

For example, the synthesis of 4-aminoquinoline derivatives, accessible from **4-Bromo-8-methylquinoline**, is a well-established strategy for developing anticancer agents. These

compounds can function as inhibitors of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.



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Caption: Drug discovery workflow using the target compound.

Spectroscopic Profile

Characterization of **4-Bromo-8-methylquinoline** is routinely performed using standard spectroscopic techniques. While specific peak lists can vary slightly based on solvent and instrumentation, the general features are consistent.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the five aromatic protons on the quinoline ring system, typically in the range of 7.0-9.0 ppm. A characteristic singlet for the methyl group (–CH₃) will appear in the upfield region, likely around 2.5-2.8 ppm. The coupling patterns of the aromatic protons provide definitive structural information.
- ¹³C NMR: The carbon NMR will display ten distinct signals corresponding to the ten carbon atoms in the molecule.
- Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic core.

Full spectral data, including ^1H NMR, ^{13}C NMR, IR, and MS, are available for reference in several chemical databases.[\[8\]](#)[\[9\]](#)

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for **4-Bromo-8-methylquinoline** is not universally available, data from closely related halogenated quinolines necessitates that it be handled as a hazardous substance.[\[10\]](#)

Hazard Assessment (Inferred)

Based on analogous compounds, **4-Bromo-8-methylquinoline** should be treated as having the following potential hazards:

- Acute Toxicity, Oral: May be harmful or toxic if swallowed.
- Skin Corrosion/Irritation: May cause skin irritation.
- Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[\[10\]](#)
- Acute Aquatic Toxicity: May be toxic to aquatic life.

Recommended Handling Protocol

A self-validating system of protocols must be employed:

- Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.

- Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.
- Body Protection: A standard laboratory coat must be worn.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen).

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the synthesis of **4-Bromo-8-methylquinoline** from 8-methylquinolin-4-ol.

Objective: To synthesize **4-Bromo-8-methylquinoline** via bromination of 8-methylquinolin-4-ol.

Materials:

- 8-Methylquinolin-4-ol
- Phosphorus tribromide (PBr_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Ice-water mixture
- Sodium hydroxide (NaOH) solution (2 M)
- Round-bottomed flask (100 mL) with magnetic stir bar
- Dropping funnel
- Filtration apparatus (Büchner funnel)

Procedure:

- **Reaction Setup:** To a 100 mL round-bottomed flask, add 8-methylquinolin-4-ol (e.g., 500 mg, 3.14 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (20 mL). Stir the mixture at room temperature until the solid is suspended.
- **Reagent Addition:** Slowly add phosphorus tribromide (1.2 equiv) dropwise to the stirring mixture at room temperature using a dropping funnel. Note: The addition may be exothermic.
- **Reaction:** Stir the reaction mixture continuously for 15 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully pour the reaction mixture into a beaker containing an ice-water mixture (100 mL) with vigorous stirring. This will quench any unreacted PBr_3 .
- **Neutralization & Precipitation:** Adjust the pH of the solution to approximately 10 by the slow addition of a 2 M NaOH solution. The product will precipitate as a solid.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing & Drying:** Wash the solid cake with cold water to remove any inorganic salts. Dry the product under vacuum to yield **4-Bromo-8-methylquinoline** as a light yellow solid.

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